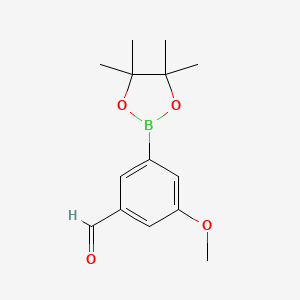

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

Properties

IUPAC Name |

3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-6-10(9-16)7-12(8-11)17-5/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWVDPBIAMMYMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601156919 | |

| Record name | 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601156919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112210-74-8 | |

| Record name | 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1112210-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601156919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with pinacolborane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates. This ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions

Major Products Formed

Oxidation: 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde serves as a versatile building block in organic synthesis. Its boron-containing moiety allows for the formation of carbon-boron bonds, which are crucial in various coupling reactions such as Suzuki-Miyaura cross-coupling. This reaction is widely used to synthesize biaryl compounds and other complex organic molecules.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki Coupling | Formation of biaryl compounds | |

| Aldol Condensation | Synthesis of β-hydroxy aldehydes | |

| Michael Addition | Formation of carbon-carbon bonds |

Medicinal Chemistry

Potential Anticancer Activity

Recent studies have indicated that derivatives of 3-methoxybenzaldehyde exhibit potential anticancer properties. The incorporation of the dioxaborolane moiety may enhance the bioactivity of these compounds by improving their solubility and stability in biological systems. Research is ongoing to evaluate their efficacy against various cancer cell lines.

Case Study: Anticancer Activity

A study conducted on modified benzaldehydes demonstrated that compounds with boron functionalities showed increased cytotoxicity against breast cancer cells compared to their non-boronated counterparts. This suggests that this compound could be a candidate for further development in cancer therapeutics.

Material Science

Polymerization Initiators

The compound can also be utilized as a polymerization initiator due to its ability to undergo radical reactions. This property is particularly useful in the synthesis of boron-containing polymers which have applications in electronics and materials science.

Table 2: Applications in Material Science

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester moiety allows for the formation of carbon-carbon bonds through cross-coupling reactions, while the aldehyde and methoxy groups provide sites for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, emphasizing substituent effects, synthetic yields, and applications:

Key Comparative Insights:

Substituent Effects :

- Electron-Donating Groups (e.g., methoxy) : Activate the aromatic ring, enhancing reactivity in cross-couplings. The methoxy group in the target compound stabilizes intermediates in Suzuki reactions compared to electron-withdrawing groups (e.g., Cl, F) .

- Steric Hindrance : Thiophene-based analogs () exhibit lower steric bulk, enabling faster coupling kinetics than bulkier benzene derivatives.

Synthetic Yields :

- Yields vary significantly based on substituent placement and reactivity. The unsubstituted 4-(dioxaborolan-2-yl)benzaldehyde achieves 100% yield due to minimal steric/electronic interference , while chloro/ethoxy derivatives () show reduced yields (48%) due to competing side reactions.

Functional Group Versatility :

- Aldehyde-containing compounds (e.g., target compound, ) enable further derivatization (e.g., hydrazone formation for pharmaceuticals) .

- Esters () and amines () expand utility in polymer and drug synthesis, respectively.

Applications: Materials Science: Thiophene derivatives () excel in optoelectronics, while hydroxylated analogs () are suited for sensor technologies . Pharmaceuticals: Pyridine-amine derivatives () target kinase inhibitors, whereas morpholine-containing compounds () improve pharmacokinetic properties .

Biological Activity

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity based on available research findings.

- IUPAC Name : this compound

- Molecular Formula : C16H24BNO5

- Molecular Weight : 308.18 g/mol

- CAS Number : 1350619-23-6

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential therapeutic applications. Key findings include:

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against a range of pathogens. Studies have shown its effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .

- Anticancer Properties : Research indicates that this compound has significant anticancer activity. It has been effective in inhibiting the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells. The IC50 values for these cell lines were reported to be around 0.126 μM, indicating strong potency .

- Mechanism of Action : The mechanism through which this compound exerts its biological effects appears to involve the inhibition of specific enzymes and pathways associated with cell growth and survival. Notably, it has shown inhibitory effects on matrix metalloproteinases (MMPs), which are critical in tumor metastasis .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound revealed that it effectively inhibited the growth of MRSA with an MIC value of 6 μg/mL. The study highlighted its potential as a lead compound for developing new antibiotics against resistant bacterial strains .

Case Study 2: Anticancer Activity

In a preclinical model using MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in tumor size compared to controls. The study demonstrated that the compound not only inhibited tumor growth but also reduced lung metastasis in vivo by targeting MMPs involved in cancer progression .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

| Biological Activity | Target/Pathway | Effect | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | MIC = 6 μg/mL |

| Anticancer | MDA-MB-231 (breast cancer) | Inhibition of proliferation | IC50 = 0.126 μM |

| Metastasis Inhibition | MMPs | Reduction in metastasis | Not specified |

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Debus-Radziszewski reactions , leveraging its boronate ester group. Key steps include:

- Intermediate preparation : Use of halogenated benzaldehyde derivatives (e.g., 5-bromo-3-methoxybenzaldehyde) reacted with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane .

- Purification : Silica gel chromatography with gradients of petroleum ether/ethyl acetate (e.g., 10:1 ratio) yields the product in ~48–76% purity .

- Critical factors : Catalyst loading (1–5 mol%), reaction temperature (80–100°C), and inert atmosphere (N₂/Ar) to prevent boronate oxidation .

Basic: How to characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Identify aldehyde protons (δ ~9.8–10.2 ppm) and boronate methyl groups (δ ~1.2–1.3 ppm) .

- HRMS : Confirm molecular weight (e.g., calculated for C₁₅H₁₉BO₄: 278.14; observed [M+H]⁺: 279.14) .

- Crystallography :

Advanced: How to address contradictory data in reaction yields or spectroscopic results?

Methodological Answer:

- Yield discrepancies : Optimize surfactants (e.g., CTAB at 0.05 mmol) to enhance boronate solubility in aqueous-organic biphasic systems .

- Spectroscopic anomalies :

- For aldehyde proton splitting, check for rotamers using variable-temperature NMR (VT-NMR) in d₆-DMSO .

- Confirm boronate integrity via ¹¹B NMR (δ ~28–32 ppm for pinacol esters) .

- Validation : Cross-reference with X-ray data to resolve ambiguities in substituent positioning .

Advanced: What computational methods predict reactivity in cross-coupling or deboronation reactions?

Methodological Answer:

- DFT studies : Model transition states for Suzuki-Miyaura coupling using Gaussian09 with B3LYP/6-31G(d) basis sets. Focus on boronate-C(sp²) bond dissociation energies .

- Mechanistic insights : Analyze HOMO-LUMO gaps to predict nucleophilic attack susceptibility (e.g., H₂O₂-induced deboronation in sensing applications) .

- Software : Use GaussView or ORCA for visualizing electron density maps near the aldehyde group .

Advanced: How does the aldehyde group influence stability and reactivity under varying conditions?

Methodological Answer:

- Acidic conditions : Aldehydes may undergo hydration or oxidation . Stabilize via Schiff base formation with primary amines (e.g., reflux with ethanol/acetic acid) .

- Basic conditions : Risk of Cannizzaro reaction (self-disproportionation). Use aprotic solvents (THF, DMF) and low temperatures (<0°C) during coupling .

- Protection strategies : Convert aldehyde to acetal (e.g., ethylene glycol) before boronate-incompatible steps .

Advanced: What are the challenges in crystallizing this compound, and how to resolve them?

Methodological Answer:

- Common issues : Poor crystal growth due to planar boronate groups or solvent inclusion .

- Optimization :

- Use slow evaporation in mixed solvents (e.g., hexane/ethyl acetate).

- Add seed crystals from analogous structures (e.g., 3-Fluoro-4-boronate benzaldehyde) .

- Data collection : For twinned crystals, employ SHELXD for dual-space structure solution and PLATON for twin law refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.